molecular formula C12H15N B13773546 (1e)-1-Phenyl-1,5-hexadien-3-amine CAS No. 83948-39-4

(1e)-1-Phenyl-1,5-hexadien-3-amine

Cat. No.: B13773546
CAS No.: 83948-39-4
M. Wt: 173.25 g/mol
InChI Key: GTVDATNIZHDWCF-MDZDMXLPSA-N
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Description

(1e)-1-Phenyl-1,5-hexadien-3-amine is a chemical compound of interest in synthetic organic and medicinal chemistry research. As an amine derivative of a 1,5-hexadiene scaffold, it possesses a conjugated system that may be investigated for its potential electronic properties and reactivity, particularly in cyclization and polymerization reactions . The structural motif of 1,5-hexadiene is a valuable building block in synthetic chemistry, for instance, in the construction of hybrid silsesquioxane-based polymeric systems . Researchers might explore this amine as a precursor or intermediate in the synthesis of more complex molecules, such as pharmaceuticals, agrochemicals, or functional materials. Its mechanism of action is dependent on the specific application but likely involves its nucleophilic amine group participating in formation of covalent bonds. This product is intended for use in laboratory research settings only. For research use only. Not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

83948-39-4

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

(1E)-1-phenylhexa-1,5-dien-3-amine

InChI

InChI=1S/C12H15N/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h2-5,7-10,12H,1,6,13H2/b10-9+

InChI Key

GTVDATNIZHDWCF-MDZDMXLPSA-N

Isomeric SMILES

C=CCC(/C=C/C1=CC=CC=C1)N

Canonical SMILES

C=CCC(C=CC1=CC=CC=C1)N

Origin of Product

United States

Advanced Synthetic Methodologies for 1e 1 Phenyl 1,5 Hexadien 3 Amine

Regioselective and Stereoselective Synthetic Approaches

The precise control of regioselectivity and stereoselectivity is paramount in the synthesis of multifaceted molecules like (1E)-1-Phenyl-1,5-hexadien-3-amine. The following sections delve into state-of-the-art methods that can be employed to achieve this control.

Palladium-catalyzed reactions are powerful tools for the formation of carbon-nitrogen bonds, and they offer excellent control over regioselectivity and stereoselectivity. The synthesis of allylic amines, a structural motif present in (1E)-1-Phenyl-1,5-hexadien-3-amine, has been a significant area of focus for palladium catalysis. nih.govacs.orgorganic-chemistry.orgnih.govacs.org

One notable approach involves the chemo- and regioselective α- and γ-arylation of palladium azapentadienyl intermediates. nih.gov By selecting the appropriate catalyst and reaction conditions, it is possible to direct the arylation to either the α or γ position, enabling the divergent synthesis of allylic amine and enamine derivatives from common precursors. nih.gov For the synthesis of (1E)-1-Phenyl-1,5-hexadien-3-amine, a palladium-catalyzed allylic amination of a suitable precursor, such as an allylic alcohol or ester, could be envisioned. The use of aqueous ammonia (B1221849) as the nitrogen source in such reactions has been shown to be effective for the preparation of primary amines. organic-chemistry.orgacs.org

Catalyst SystemReactantsProduct TypeKey Features
Pd(OAc)2 / NiXantphosAldimine, Bromobenzeneγ-Arylated EnamineHigh regioselectivity for γ-arylation
Pd(OAc)2 / P(tBu)3HBF4Aldimine, Bromobenzeneα-Arylated Allylic AmineHigh regioselectivity for α-arylation
[PdCl(η3-allyl)]2 / (R)-BINAPAllylic Acetate (B1210297), Aqueous AmmoniaChiral Primary Allylic AmineFirst catalytic asymmetric synthesis with aqueous ammonia

This table illustrates various palladium catalyst systems and their applications in the synthesis of allylic and enamine derivatives.

Organometallic reagents are indispensable in the formation of carbon-carbon bonds, a crucial step in constructing the backbone of (1E)-1-Phenyl-1,5-hexadien-3-amine. The synthesis of homoallylic amines, which share structural similarities with the target molecule, often employs organometallic reagents. nih.govsemanticscholar.orgnih.gov

A general and mild copper-catalyzed allylation of imines using allyltrimethoxysilane has been developed. organic-chemistry.org This method is effective for a range of aldehydes, ketones, and imines. Furthermore, the use of organometallic species derived from metals such as zinc, indium, and aluminum in Barbier-type reactions with imines provides efficient and selective routes to homoallylic amines. semanticscholar.org For instance, the reaction of an appropriate imine with an allylmetal species could be a key step in assembling the 1-phenyl-1,5-hexadien-3-amine framework.

Organometallic ReagentElectrophileProductKey Features
Allyltrimethoxysilane (with CuCl)ImineHomoallylic AmineMild reaction conditions
Allylzinc BromideImineHomoallylic AmineCan be affected by reversibility
Allylindium ReagentsIsatin Ketimines3-AminooxindolesStereocontrolled addition

This table summarizes the use of different organometallic reagents in the synthesis of homoallylic amines.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains significant portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. nih.govnih.govbeilstein-journals.org Several MCRs are known for the synthesis of amine-containing compounds and could be adapted for the preparation of (1E)-1-Phenyl-1,5-hexadien-3-amine.

For example, a three-component reaction involving an aldehyde, an amine, and an allyl nucleophile can directly lead to the formation of homoallylic amines. organic-chemistry.org The Petasis (borono-Mannich) reaction, which involves the reaction of an amine, a carbonyl compound, and an organoboronic acid, is another powerful MCR for the synthesis of substituted amines. By carefully selecting the starting materials, it might be possible to construct the (1E)-1-Phenyl-1,5-hexadien-3-amine scaffold in a single step.

The integration of chemical and enzymatic steps, known as chemoenzymatic synthesis, provides a powerful strategy for the preparation of chiral amines with high enantioselectivity. acs.orgacs.orgmanchester.ac.uk Enzymes can catalyze reactions with exquisite selectivity under mild conditions, complementing the versatility of traditional chemical transformations.

A chemoenzymatic cascade can be designed for the synthesis of chiral amines, starting from simple and readily available materials. acs.org For instance, a process could involve an initial chemical step to create a prochiral intermediate, followed by an enzymatic resolution or an asymmetric enzymatic transformation to introduce the desired stereochemistry. Amine transaminases are particularly useful enzymes for the synthesis of chiral primary amines. acs.orgsemanticscholar.org

Enantioselective Synthesis of Chiral Analogues

The synthesis of enantiomerically pure chiral analogues of (1E)-1-Phenyl-1,5-hexadien-3-amine is of significant interest, as the biological activity of chiral molecules is often dependent on their stereochemistry.

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of chiral molecules with high enantiomeric excess. In the context of amination reactions, several catalytic systems have been developed to achieve high levels of stereocontrol.

Palladium-catalyzed asymmetric allylic amination is a well-established method for the synthesis of chiral allylic amines. acs.orgnih.gov The use of chiral ligands in conjunction with a palladium catalyst can induce high enantioselectivity in the amination of allylic substrates. For example, the use of TADDOL-derived phosphonite ligands has shown promise in gold-catalyzed enantioselective cyclization reactions to form helical structures, a testament to the power of chiral ligands in controlling stereochemistry. nih.gov

Furthermore, organocatalysis has emerged as a powerful tool for asymmetric synthesis. researchgate.netmdpi.com Chiral Brønsted acids, for instance, can catalyze asymmetric iminium ion cyclization reactions to produce chiral 1-aminoindenes with high enantioselectivity. rsc.org Similarly, dienamine catalysis allows for the direct asymmetric functionalization of α,β-unsaturated aldehydes at the γ-position. researchgate.net These organocatalytic strategies could potentially be applied to the enantioselective synthesis of chiral analogues of (1E)-1-Phenyl-1,5-hexadien-3-amine.

Catalytic ApproachCatalyst/LigandSubstrateProductKey Features
Palladium-Catalyzed Asymmetric Allylic AminationPd2(dba)3 / Chiral LigandAllylic CarbonateChiral Allylic AmineHigh enantioselectivity
Organocatalytic γ-AminationChiral Secondary Amineα,β-Unsaturated Aldehydeγ-Amino AldehydeInversion of reactivity
Asymmetric Brønsted Acid CatalysisChiral N-triflyl Phosphoramide2-AlkenylbenzaldimineChiral 1-AminoindeneHigh enantioselectivity

This table highlights different asymmetric catalytic methods for the synthesis of chiral amines.

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the formation of specific stereoisomers. acs.org For the synthesis of chiral homoallylic amines, a common strategy involves the diastereoselective allylation of imines bearing a chiral auxiliary. eurekaselect.comnih.gov While specific examples for (1E)-1-Phenyl-1,5-hexadien-3-amine are not documented, established methods for analogous structures provide a clear blueprint.

One highly effective class of chiral auxiliaries is the N-tert-butanesulfinyl group. The synthesis would likely involve the condensation of cinnamaldehyde with (R)- or (S)-tert-butanesulfinamide to form the corresponding N-sulfinylimine. Subsequent addition of an allyl nucleophile, such as an allyl Grignard or allyl zinc reagent, would proceed with high diastereoselectivity to yield the protected homoallylic amine. acs.org The stereochemical outcome is dictated by the stereochemistry of the sulfinyl group, which directs the nucleophilic attack to one face of the imine. The auxiliary can then be readily cleaved under mild acidic conditions to afford the free amine.

Another well-established chiral auxiliary is derived from amino acids, such as (S)-phenylglycine methyl ester. acs.org In a similar synthetic sequence, an imine formed between cinnamaldehyde and the chiral amino ester would undergo a metal-mediated allylation. acs.org The stereoselectivity of this reaction is controlled by the chiral center of the auxiliary. The auxiliary can be removed post-reaction to yield the desired enantiomer of the homoallylic amine.

The choice of chiral auxiliary and reaction conditions can significantly influence the diastereoselectivity of the allylation reaction. The table below summarizes potential chiral auxiliaries and their typical performance in the synthesis of homoallylic amines.

Chiral AuxiliaryTypical Diastereomeric Ratio (d.r.)Key Features
N-tert-butanesulfinamide>98:2High diastereoselectivity, broad substrate scope, readily available in both enantiomeric forms. acs.org
(S)-Phenylglycine methyl esterup to 80% deDerived from readily available amino acids, easily removable auxiliary. acs.org
L-Proline derivativesup to 91:9Can be used in one-pot reactions, environmentally friendly. koreascience.kr

Biocatalytic Routes to Stereoisomers

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amines. semanticscholar.orgnih.gov Enzymes offer high enantioselectivity and operate under mild reaction conditions. mdpi.com For the synthesis of (1E)-1-Phenyl-1,5-hexadien-3-amine, several classes of enzymes could be employed.

Transaminases (TAs) are a prominent class of enzymes for asymmetric amine synthesis. A plausible biocatalytic route would involve a transaminase-catalyzed asymmetric amination of a suitable ketone precursor, 1-phenyl-1,5-hexadien-3-one. Using an amine donor like isopropylamine, a chiral transaminase could selectively produce the (R)- or (S)-enantiomer of the target amine with high enantiomeric excess. mdpi.com

Amine dehydrogenases (AmDHs) catalyze the reductive amination of ketones using ammonia as the amine source and a nicotinamide cofactor. nih.gov An engineered amine dehydrogenase could convert 1-phenyl-1,5-hexadien-3-one directly into the corresponding chiral amine. This approach is highly atom-economical as it uses ammonia directly. nih.gov

Imine reductases (IREDs) are another class of enzymes that can be utilized. In this approach, a pre-formed imine, derived from 1-phenyl-1,5-hexadien-3-one and an amine source, would be asymmetrically reduced by an IRED to the desired chiral amine. mdpi.com

The table below outlines potential biocatalytic approaches for the synthesis of stereoisomers of (1E)-1-Phenyl-1,5-hexadien-3-amine.

Enzyme ClassPrecursorKey Advantages
Transaminase (TA)1-Phenyl-1,5-hexadien-3-oneHigh enantioselectivity, broad substrate scope. mdpi.com
Amine Dehydrogenase (AmDH)1-Phenyl-1,5-hexadien-3-oneHigh atom economy (uses ammonia), excellent stereoselectivity. nih.gov
Imine Reductase (IRED)Pre-formed imineComplements transaminase and AmDH approaches. mdpi.com

Exploration of Green Chemistry Principles in Synthetic Routes

The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic processes. benthamscience.com The synthesis of (1E)-1-Phenyl-1,5-hexadien-3-amine can be designed to incorporate several of these principles.

Solvent-Free Reaction Conditions

Performing reactions without a solvent or in a benign solvent like water can significantly reduce the environmental impact of a synthesis. rsc.orggoogle.com Mechanochemistry, using techniques like ball milling, has been shown to facilitate solvent-free synthesis of enamines and other nitrogen-containing compounds with high efficiency and reduced reaction times. organic-chemistry.org A potential solvent-free approach for an intermediate step in the synthesis of the target amine, such as imine formation, could be achieved by the neat reaction of an aldehyde and an amine, possibly accelerated by microwave irradiation. researchgate.netacs.org

Utilization of Renewable Feedstocks

The use of renewable feedstocks is a cornerstone of green chemistry. rsc.org Lignin, a major component of biomass, is a rich source of aromatic compounds. acs.org It is conceivable that starting materials for the synthesis of (1E)-1-Phenyl-1,5-hexadien-3-amine, such as cinnamaldehyde, could be derived from lignin. researchgate.net Biocatalytic processes often utilize renewable resources. For instance, whole-cell biocatalysis can be employed to produce aromatic amines from renewable feedstocks like L-phenylalanine. researchgate.net Furthermore, fatty amines can be synthesized directly from renewable triglycerides and oils using enzymatic cascades. nih.gov

Atom Economy and Reaction Efficiency

Atom economy is a measure of how efficiently all the atoms in the reactants are incorporated into the desired product. primescholars.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred in green synthesis. rsc.org Catalytic methods, including both biocatalysis and chemocatalysis, are inherently more atom-economical than stoichiometric reactions. researchgate.netnih.gov

For the synthesis of (1E)-1-Phenyl-1,5-hexadien-3-amine, employing a catalytic reductive amination of the corresponding ketone would be more atom-economical than a multi-step sequence involving a chiral auxiliary that is later removed. The "borrowing hydrogen" or "hydrogen auto-transfer" methodology, where an alcohol is temporarily oxidized to a carbonyl compound that then reacts with an amine, is a prime example of an atom-economic transformation that produces only water as a byproduct. rsc.org

The table below provides a comparative overview of different synthetic strategies in the context of green chemistry principles.

Green Chemistry PrincipleApplication in Synthesis of (1E)-1-Phenyl-1,5-hexadien-3-aminePotential Benefits
Solvent-Free ConditionsMechanochemical synthesis of imine intermediate. organic-chemistry.orgReduced solvent waste, shorter reaction times.
Renewable FeedstocksDerivation of aromatic precursors from lignin. acs.orgReduced reliance on fossil fuels, increased sustainability.
Atom EconomyCatalytic reductive amination or "borrowing hydrogen" methods. rsc.orgMinimized waste, increased efficiency.

Mechanistic Investigations of Reactions Involving 1e 1 Phenyl 1,5 Hexadien 3 Amine

Detailed Reaction Mechanisms of Carbon-Carbon Bond Formations

The unique structural features of (1E)-1-Phenyl-1,5-hexadien-3-amine allow it to undergo several types of carbon-carbon bond-forming reactions, each with distinct mechanistic features.

Pericyclic Reactions (e.g., Diels-Alder, Claisen Rearrangement)

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a key class of transformations for (1E)-1-Phenyl-1,5-hexadien-3-amine.

Diels-Alder Reaction: The 1-amino-1,3-diene moiety within the molecule can readily participate as the diene component in [4+2] cycloaddition reactions. The nitrogen atom acts as a powerful electron-donating group, activating the diene system for reaction with a variety of dienophiles, particularly those bearing electron-withdrawing groups. nih.govorganic-chemistry.orgwikipedia.org The reaction is expected to proceed with high regioselectivity, governed by the electronic effects of the amino and phenyl substituents. acs.org For instance, reaction with an unsymmetrical dienophile like methyl acrylate (B77674) would likely yield the "ortho" or "para" regioisomer predominantly. The stereoselectivity of the Diels-Alder reaction is also a crucial aspect, with the endo product often being favored under kinetic control due to secondary orbital interactions. organic-chemistry.org

Table 1: Predicted Outcomes for the Diels-Alder Reaction of (1E)-1-Phenyl-1,5-hexadien-3-amine with Various Dienophiles

DienophilePredicted Major RegioisomerPredicted StereoselectivityExpected Yield
Maleic AnhydrideN/AendoHigh
Methyl Acrylate"ortho" adductendoGood
Acrylonitrile"ortho" adductendoModerate to Good
Dimethyl AcetylenedicarboxylateN/AN/AHigh

Aza-Claisen Rearrangement: The allylic amine functionality in (1E)-1-Phenyl-1,5-hexadien-3-amine allows for its participation in aza-Claisen rearrangements, a powerful method for the synthesis of γ,δ-unsaturated amines. wikipedia.org This nih.govnih.gov-sigmatropic rearrangement would involve the formation of a six-membered, chair-like transition state. For the rearrangement to occur, the amine would first need to be converted into a suitable enamine or enamonium ion. One intriguing possibility is the benzyne-induced aza-Claisen rearrangement, where reaction with an aryne precursor would quaternize the nitrogen, thereby lowering the activation energy for the subsequent sigmatropic shift and affording an ortho-allylated aniline (B41778) derivative. nih.gov An asymmetric variant of the aza-Claisen rearrangement has also been reported with enantioenriched α-chiral allylamines, suggesting that the chirality in (1E)-1-Phenyl-1,5-hexadien-3-amine could be transferred with high fidelity to the product. organic-chemistry.org

Ene Reactions and Related Cycloadditions

The ene reaction is another pericyclic process where an alkene with an allylic hydrogen (the ene) reacts with an enophile. wikipedia.orgillinois.edu In the context of (1E)-1-Phenyl-1,5-hexadien-3-amine, the molecule can act as the ene component, with the allylic hydrogens at C4 being available for transfer. More interestingly, the amine can be converted in situ to an imine, which can then act as an enophile, reacting with an external ene. Lewis acid catalysis is often employed to accelerate these reactions and enhance their selectivity. organic-chemistry.org The resulting β-aminoolefins are valuable synthetic intermediates. organic-chemistry.org

Radical Reactions and Their Propagation Pathways

Radical cyclization reactions provide a powerful means to construct cyclic structures. wikipedia.org For (1E)-1-Phenyl-1,5-hexadien-3-amine, a radical could be generated at various positions, leading to different cyclization pathways. For instance, a nitrogen-centered radical could be formed, or more commonly, a carbon-centered radical could be generated through the homolytic cleavage of a C-X bond introduced synthetically. A 6-exo-trig radical cyclization of a β-amino radical derived from a similar system has been shown to be a viable route to indolizidine alkaloids. nih.gov In a hypothetical scenario, if a radical were generated at the C5 position, a 5-exo-trig cyclization onto the phenyl ring could occur. Alternatively, radical addition to the diene system could initiate a cascade cyclization. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. researchgate.netnih.gov

Elucidation of Amine-Mediated Catalytic Cycles

The chiral amine functionality in (1E)-1-Phenyl-1,5-hexadien-3-amine makes it a promising candidate for applications in asymmetric catalysis, both as an organocatalyst and as a chiral ligand for transition metals.

Organocatalytic Applications

Chiral amines are a cornerstone of organocatalysis. (1E)-1-Phenyl-1,5-hexadien-3-amine, being a chiral allylic amine, could potentially catalyze a variety of asymmetric transformations. beilstein-journals.orgresearchgate.netbeilstein-journals.org One prominent application would be in the asymmetric allylation of carbonyl compounds or imines. beilstein-journals.orgresearchgate.net In such a cycle, the chiral amine would activate an allyl donor, such as an allylboronate or allyltrimethylsilane, and facilitate its enantioselective addition to an electrophile. The chirality of the amine would be imprinted on the transition state, leading to the formation of an enantioenriched product. An NHC/chiral tertiary amine dual catalytic system has been developed for aerobic oxidation/allylic amination reactions, showcasing the potential for complex transformations. rsc.org

Table 2: Potential Organocatalytic Applications of (1E)-1-Phenyl-1,5-hexadien-3-amine

Reaction TypeRole of AmineCo-catalyst/ReagentExpected Product
Asymmetric AllylationChiral BaseAllylboronate, AldehydeChiral Homoallylic Alcohol
Michael AdditionEnamine Formationα,β-Unsaturated KetoneChiral 1,5-Dicarbonyl
Mannich ReactionEnamine FormationImineChiral β-Amino Ketone

Ligand-Accelerated Transformations

The nitrogen atom of (1E)-1-Phenyl-1,5-hexadien-3-amine can act as a ligand, coordinating to a transition metal center. The chirality of the amine can thus be used to induce enantioselectivity in metal-catalyzed reactions. researchgate.net Palladium-catalyzed asymmetric allylic alkylation (AAA) is a prime example where chiral amine ligands have proven highly effective. bohrium.comnih.gov In a typical catalytic cycle, a palladium(0) complex would react with an allylic electrophile to form a π-allyl-palladium(II) intermediate. The chiral amine ligand would then control the stereochemical outcome of the nucleophilic attack on this intermediate. The phenyl and dienyl substituents on the amine would play a crucial role in creating a well-defined chiral pocket around the metal center. Copper-catalyzed asymmetric allylic C-H amination is another area where chiral amine ligands have been successfully employed. rsc.org Furthermore, rhodium-catalyzed carboamination of dienes using chiral amine-derived ligands has been shown to produce chiral allylic amines with high enantioselectivity. acs.org

Probing Transition States and Reaction Intermediates

The elucidation of a reaction mechanism is akin to mapping a journey through a dynamic landscape of energy surfaces. The valleys represent stable molecules (reactants, products, and intermediates), while the mountain passes are the transition states—the highest energy points on the lowest energy path between two minima. Given their transient nature, typically existing for mere femtoseconds, direct observation of transition states is exceptionally challenging. Instead, their properties are often inferred from kinetic data or, more powerfully, modeled using computational methods. Reaction intermediates, while also often short-lived, are more amenable to direct detection by specialized spectroscopic techniques.

Computational Chemistry for Mechanistic Insights

Computational quantum chemistry has emerged as an indispensable tool for mapping the intricate details of reaction mechanisms. By solving approximations of the Schrödinger equation, these methods can calculate the geometries and energies of molecules, including the high-energy, short-lived structures of transition states and intermediates.

For reactions involving (1E)-1-Phenyl-1,5-hexadien-3-amine, such as the potential aza-Cope rearrangement (a wikipedia.orgwikipedia.org-sigmatropic rearrangement), computational methods like Density Functional Theory (DFT) and multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF) are particularly powerful. researchgate.net These calculations can predict the activation energies for different possible pathways, helping to determine which reactions are kinetically feasible.

For instance, in the analogous Cope rearrangement of phenyl-substituted 1,5-hexadienes, computational studies have been instrumental in understanding the substituent effects on the mechanism. researchgate.net These studies have shown that the reaction can proceed through either an aromatic-like transition state or a diradical intermediate, depending on the substitution pattern. researchgate.net The presence of a phenyl group can influence the stability of these different transition states. researchgate.net

A hypothetical computational study on the aza-Cope rearrangement of (1E)-1-Phenyl-1,5-hexadien-3-amine could explore the competition between different transition state geometries (e.g., chair vs. boat). The results of such a study, based on analogous systems, are summarized in the interactive table below.

Calculated Activation Energies for Aza-Cope Rearrangement Pathways

PathwayTransition State GeometryCalculated Activation Energy (kcal/mol)Key Structural Feature
Cationic 2-Aza-CopeChair-like15-25Lower energy due to pseudo-six-membered ring
Cationic 2-Aza-CopeBoat-like20-30Steric hindrance increases energy
Neutral 3-Aza-CopeChair-like35-45Higher barrier due to lack of charge stabilization

This table presents hypothetical data based on known trends for aza-Cope rearrangements and is intended for illustrative purposes.

Furthermore, computational models can predict the influence of the solvent on the reaction mechanism. For reactions that may involve charged intermediates or transition states, the use of implicit or explicit solvent models can provide a more accurate picture of the reaction energetics in solution.

Spectroscopic Techniques for Transient Species Detection

While computational chemistry provides a theoretical map of the reaction landscape, spectroscopic techniques offer the experimental means to observe the travelers on this journey—the transient intermediates. The challenge lies in the short lifetimes of these species.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For intermediates with lifetimes on the order of milliseconds to seconds, NMR spectroscopy is a powerful tool for structural elucidation. Techniques like in-situ NMR monitoring can track the formation and decay of intermediates over the course of a reaction. researchgate.netresearchgate.net For example, in proline-catalyzed aldol (B89426) reactions, the elusive enamine intermediate has been detected and characterized using 2D NMR exchange spectroscopy (EXSY). d-nb.info In the context of (1E)-1-Phenyl-1,5-hexadien-3-amine, an enamine tautomer is a plausible intermediate in certain reactions, and its presence could potentially be confirmed using these advanced NMR methods.

Mass Spectrometry (MS): The development of "on-droplet" mass spectrometry has enabled the detection of highly reactive intermediates with microsecond lifetimes. nih.gov In a study of the Claisen rearrangement of allyl phenyl ether, a keto-intermediate was successfully captured and characterized by tandem MS. nih.gov This was achieved by reacting the intermediate with a trapping agent within charged microdroplets. nih.gov This technique could be adapted to study the aza-Claisen rearrangement of (1E)-1-Phenyl-1,5-hexadien-3-amine, potentially allowing for the detection of the corresponding imine intermediate.

Transient Absorption Spectroscopy: For even shorter-lived species (nanoseconds to picoseconds), transient absorption spectroscopy is the technique of choice. This method involves exciting the sample with a short laser pulse (pump) and then probing the resulting changes in absorption with a second, time-delayed pulse (probe). While less common for the study of pericyclic rearrangements, it is invaluable for investigating photochemical reactions or reactions involving highly colored intermediates.

The table below summarizes the applicability of various spectroscopic techniques for detecting different types of transient species that could be involved in the reactions of (1E)-1-Phenyl-1,5-hexadien-3-amine.

Spectroscopic Detection of Potential Transient Species

Potential IntermediatePlausible ReactionSuitable Spectroscopic TechniqueTypical Lifetime
Enamine TautomerIsomerizationIn-situ NMR, EXSY NMRmilliseconds to seconds
Iminium CationAza-Cope Rearrangement (cationic)On-droplet MS with trappingmicroseconds
Diradical IntermediateStepwise CycloadditionTransient Absorption Spectroscopynanoseconds to picoseconds

This table provides a generalized overview of the applicability of these techniques to classes of transient intermediates.

Chemical Reactivity and Transformation of 1e 1 Phenyl 1,5 Hexadien 3 Amine

Functional Group Interconversions and Derivatization

The presence of alkene and amine functionalities allows for a variety of selective transformations.

Selective Hydrogenation and Reduction Strategies

The two carbon-carbon double bonds in (1E)-1-Phenyl-1,5-hexadien-3-amine present opportunities for selective or complete hydrogenation. The outcome of such reactions is highly dependent on the choice of catalyst and reaction conditions.

Under mild catalytic hydrogenation conditions, for instance, using a poisoned catalyst such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), it may be possible to selectively reduce the more accessible terminal double bond (C5-C6) over the conjugated internal double bond (C1-C2). Conversely, more forcing conditions, such as using palladium on carbon (Pd/C) or platinum oxide (PtO₂) with higher hydrogen pressure, would likely lead to the complete saturation of both double bonds, yielding 1-phenylhexan-3-amine.

Catalyst SystemPotential Primary ProductComments
H₂, Pd/C1-Phenylhexan-3-amineComplete saturation of both alkenes.
H₂, Lindlar's Catalyst(E)-1-Phenylhex-1-en-3-aminePotential for selective reduction of the terminal alkene.
H₂, Wilkinson's Catalyst (RhCl(PPh₃)₃)(E)-1-Phenylhex-1-en-3-amineHomogeneous catalyst often showing selectivity for less substituted alkenes.

Oxidation Reactions and Product Characterization

The dienyl amine system is susceptible to oxidation at both the nitrogen atom and the carbon-carbon double bonds. The choice of oxidant will determine the resulting products.

Oxidation of the amine functionality can be achieved with reagents like hydrogen peroxide or a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), which would likely yield the corresponding hydroxylamine (B1172632) or nitroso compound, depending on the stoichiometry and reaction conditions.

The double bonds can undergo various oxidation reactions. Epoxidation, using a reagent like m-CPBA, would likely occur preferentially at the more electron-rich terminal double bond. Dihydroxylation, using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄), would yield the corresponding diols. Ozonolysis (O₃ followed by a reductive or oxidative workup) would cleave the double bonds, providing a route to smaller carbonyl-containing fragments.

ReagentTarget Functional GroupPotential Product(s)
m-CPBA (1 equiv.)Terminal C=C(1E)-1-Phenyl-5,6-epoxyhex-1-en-3-amine
OsO₄, NMOTerminal C=C(1E)-1-Phenylhexane-1,5,6-triol-3-amine
O₃; then Zn/H₂OBoth C=CPhenylacetaldehyde, Propanal, and ammonia (B1221849) derivative

Halogenation and Related Electrophilic Additions

Electrophilic addition of halogens (e.g., Br₂, Cl₂) or hydrohalic acids (e.g., HBr, HCl) to the diene system is expected to proceed with a degree of regioselectivity. The initial attack of the electrophile is likely to occur at the terminal double bond due to less steric hindrance and the formation of a more stable carbocation intermediate, which can be stabilized by resonance.

In the case of hydrohalogenation, Markovnikov's rule would predict the addition of the hydrogen atom to the terminal carbon (C6) and the halide to the internal carbon (C5). Addition to the conjugated system could lead to both 1,2- and 1,4-addition products, with the kinetic and thermodynamic product distribution being dependent on the reaction temperature.

Cyclization and Rearrangement Reactions

The 1,5-diene framework of the molecule is predisposed to certain types of pericyclic reactions, namely intramolecular cycloadditions and sigmatropic rearrangements.

Intramolecular Cycloadditions

While the molecule contains both a diene and a potential dienophile (the terminal double bond), a standard intramolecular Diels-Alder reaction is unlikely due to the high activation energy required to form the resulting strained, bridged ring system. The geometry of the acyclic precursor does not readily allow for the necessary endo transition state.

Sigmatropic Rearrangements of the Dienyl Amine System

The most prominent rearrangement available to the (1E)-1-Phenyl-1,5-hexadien-3-amine system is the researchgate.netresearchgate.net-sigmatropic rearrangement. wikipedia.org This type of reaction involves the concerted reorganization of six electrons in a cyclic transition state. Given the presence of a nitrogen atom at the 3-position, this would be classified as an aza-Cope rearrangement.

The classic Cope rearrangement is a thermal isomerization of a 1,5-diene. wikipedia.org In the case of (1E)-1-Phenyl-1,5-hexadien-3-amine, heating would be expected to facilitate the equilibrium between the starting material and the rearranged product, an imine. This imine could then be hydrolyzed to a carbonyl compound and an amine. The reaction proceeds through a chair-like transition state, which is generally favored. researchgate.net

Rearrangement TypeKey FeaturesExpected Product (after hydrolysis)
Aza-Cope Rearrangement researchgate.netresearchgate.net-Sigmatropic shift; Concerted mechanism; Thermally allowed. libretexts.orglibretexts.org5-Phenylpent-4-enal and ammonia

The presence of the phenyl group on the C1 carbon is expected to influence the equilibrium of the rearrangement. Theoretical studies on substituted 1,5-dienes have shown that substituents can affect the activation energy of the process. researchgate.net

It is also worth noting that related structures, such as 1,5-hexadien-3-ols, can undergo an oxy-Cope rearrangement, which is often irreversible due to tautomerization of the resulting enol to a ketone. libretexts.org By analogy, the aza-Cope rearrangement of the title compound, followed by hydrolysis of the intermediate imine, would also be an irreversible process.

Ring-Closing Metathesis (RCM) Approaches

Ring-Closing Metathesis is a powerful and widely utilized reaction in organic synthesis for the formation of cyclic alkenes from acyclic dienes, catalyzed by metal alkylidene complexes, most notably those based on ruthenium or molybdenum. wikipedia.orgthieme-connect.de The reaction proceeds through the intramolecular metathesis of two terminal alkenes, resulting in the formation of a cycloalkene and a volatile byproduct, typically ethylene. wikipedia.org Its atom economy and broad substrate scope have made it a favored method for constructing rings of various sizes, from 5- to 30-membered cycles and larger. wikipedia.orgorganic-chemistry.org

For a molecule like (1E)-1-Phenyl-1,5-hexadien-3-amine, RCM offers a direct pathway to nitrogen-containing heterocyclic structures. The reaction would involve the intramolecular coupling of the two alkenyl groups. However, the presence of an electron-rich amine can present a challenge. Amines are known to coordinate with the metal center of the metathesis catalyst, which can lead to catalyst decomposition and inhibition of the desired reaction. nih.gov

To circumvent this issue, several strategies have been developed. One common approach is the "protection" of the amine by converting it into a less coordinating functional group, such as an amide or a tosylamide. These electron-withdrawing groups reduce the electron density on the nitrogen atom, diminishing its ability to deactivate the catalyst. nih.gov For instance, N-acyl or N-sulfonyl protected diallylamines have been successfully cyclized to form pyrroles and tetrahydropyridines. organic-chemistry.orgnih.gov In the case of (1E)-1-Phenyl-1,5-hexadien-3-amine, acylation or sulfonylation of the amine group would likely be a prerequisite for a successful RCM reaction, leading to the formation of a substituted dihydropyrrole.

The choice of catalyst is also crucial. Second-generation Grubbs and Hoveyda-Grubbs catalysts are generally more robust and exhibit higher activity, making them suitable for more challenging substrates. organic-chemistry.org

Table 1: Hypothetical Research Findings for RCM of an N-Protected (1E)-1-Phenyl-1,5-hexadien-3-amine Derivative

EntryN-Protecting GroupCatalyst (mol%)SolventTemperature (°C)ProductYield (%)
1Acetyl (Ac)Grubbs II (5)Toluene80N-Acetyl-2-phenyl-2,5-dihydro-1H-pyrrole
2Tosyl (Ts)Hoveyda-Grubbs II (5)Dichloromethane40N-Tosyl-2-phenyl-2,5-dihydro-1H-pyrrole
3BocGrubbs II (5)Benzene80N-Boc-2-phenyl-2,5-dihydro-1H-pyrrole*

*Specific experimental data for (1E)-1-Phenyl-1,5-hexadien-3-amine was not found in the reviewed literature. This table is illustrative of typical reaction conditions for RCM of similar N-protected dienyl amines.

Palladium-Catalyzed Transformations of the Dienyl Moiety

The dienyl system in (1E)-1-Phenyl-1,5-hexadien-3-amine is a versatile substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org The presence of both a conjugated styrenyl system and an isolated vinyl group offers multiple sites for potential functionalization.

Heck Reactions and Their Regioselectivity

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. wikipedia.org This reaction is a cornerstone for the synthesis of substituted alkenes. wikipedia.orgorganic-chemistry.org The catalytic cycle typically involves the oxidative addition of the halide to a Pd(0) complex, followed by migratory insertion of the alkene, and finally β-hydride elimination to release the product and regenerate the catalyst. libretexts.org

In the context of (1E)-1-Phenyl-1,5-hexadien-3-amine, the dienyl moiety itself could act as the alkene component in a Heck reaction. Coupling with an aryl or vinyl halide could occur at either of the double bonds. The regioselectivity of the addition would be influenced by steric and electronic factors. Generally, the reaction favors substitution at the less substituted carbon of the double bond. The styrenyl double bond, being part of a conjugated system, may exhibit different reactivity compared to the isolated terminal double bond. It is plausible that coupling would preferentially occur at the terminal vinyl group due to its higher accessibility.

Table 2: Potential Heck Reaction Outcomes with (1E)-1-Phenyl-1,5-hexadien-3-amine

EntryAryl HalideCatalyst SystemBaseSolventPotential Product(s)
1IodobenzenePd(OAc)₂, PPh₃Et₃NDMFCoupling at the terminal vinyl group and/or styrenyl group.
24-BromotoluenePdCl₂(PPh₃)₂K₂CO₃AcetonitrileCoupling at the terminal vinyl group and/or styrenyl group.
3Phenyl triflatePd(dba)₂, P(o-tol)₃Proton SpongeDioxaneCoupling at the terminal vinyl group and/or styrenyl group.

*Specific experimental data for Heck reactions on (1E)-1-Phenyl-1,5-hexadien-3-amine was not found in the reviewed literature. The table illustrates potential reaction partners and conditions based on general Heck reaction principles.

Suzuki-Miyaura and Stille Couplings

Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or ester) with a halide or triflate, catalyzed by a palladium(0) complex. libretexts.org It is one of the most widely used C-C bond-forming reactions due to the stability and low toxicity of the organoboron reagents. libretexts.org To utilize (1E)-1-Phenyl-1,5-hexadien-3-amine in a Suzuki-type reaction, it would first need to be converted into either an organohalide/triflate or an organoboron species. For example, hydroboration of the terminal alkene could yield a boronic ester, which could then be coupled with various aryl or vinyl halides.

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an sp²-hybridized halide or triflate. wikipedia.orgorganic-chemistry.org It is known for its excellent functional group tolerance. openochem.org Similar to the Suzuki coupling, applying the Stille reaction would require prior conversion of the dienylamine into either a halide/triflate or an organostannane derivative. The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Table 3: Illustrative Suzuki-Miyaura and Stille Coupling Strategies

Reaction TypeSubstrate 1 (Dienyl Derivative)Substrate 2Catalyst SystemBase/AdditivePotential Product
Suzuki-MiyauraDienyl boronic esterAryl BromidePd(PPh₃)₄, SPhosK₂CO₃Arylated dienyl amine
StilleDienyl triflateVinylstannanePd(PPh₃)₄LiClConjugated trienyl amine

*Specific experimental data for Suzuki-Miyaura or Stille reactions on (1E)-1-Phenyl-1,5-hexadien-3-amine derivatives was not found in the reviewed literature. This table outlines hypothetical synthetic strategies.

Cross-Coupling Reactions with Diverse Substrates

The versatility of palladium catalysis extends beyond the aforementioned named reactions. The dienyl moiety of (1E)-1-Phenyl-1,5-hexadien-3-amine could potentially engage in a variety of other transformations. For example, palladium-catalyzed hydroalkynylation could introduce an alkyne group. nih.gov Aminohydroxylation is another possibility, which could install both an amino and a hydroxyl group across one of the double bonds, leading to valuable amino alcohol structures. nih.gov

Furthermore, reactions like the Buchwald-Hartwig amination, which forms C-N bonds, could be relevant if a halogenated version of the dienyl amine were synthesized. ionicviper.org This would allow for the introduction of a second, different amine functionality. The specific outcome of these reactions would heavily depend on the catalyst, ligands, and reaction conditions employed, which allow for fine-tuning of the chemical transformation.

Table 4: Potential Cross-Coupling Reactions with Diverse Substrates

Reaction TypeReagentCatalyst SystemPotential Outcome
HydroalkynylationHaloalkynePd(dba)₂, LigandFormation of a 1,5-enyne derivative
AminohydroxylationN-Tosyl-2-aminophenolPd(II), Chiral LigandFormation of a chiral amino alcohol derivative
Buchwald-Hartwig Amination (on a halo-derivative)Secondary AminePd(dba)₂, BrettPhosIntroduction of a tertiary amine group

*Specific experimental data for these cross-coupling reactions on (1E)-1-Phenyl-1,5-hexadien-3-amine was not found in the reviewed literature. The table presents plausible transformations based on known palladium catalysis.

Theoretical and Computational Studies on 1e 1 Phenyl 1,5 Hexadien 3 Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. Through methods like Density Functional Theory (DFT), it is possible to probe the distribution of electrons and the nature of chemical bonds, which are key determinants of a molecule's chemical behavior.

Frontier Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing it as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilic nature. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. chadsprep.com

For (1E)-1-Phenyl-1,5-hexadien-3-amine, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group and the conjugated π-system of the hexadiene chain, reflecting the electron-donating nature of these moieties. Conversely, the LUMO is likely distributed over the phenyl ring and the conjugated diene system, which can accept electron density. A smaller HOMO-LUMO gap would suggest a higher propensity for the molecule to engage in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Energies for (1E)-1-Phenyl-1,5-hexadien-3-amine

Molecular OrbitalEnergy (eV)
HOMO-5.8
LUMO-0.9
HOMO-LUMO Gap4.9

Note: The values in this table are hypothetical and serve as an illustrative example based on general principles of quantum chemistry for similar conjugated systems.

Electrostatic Potential Surface Mapping

The electrostatic potential (ESP) surface of a molecule provides a visual representation of the charge distribution and is a valuable tool for predicting intermolecular interactions. The ESP map illustrates regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack.

In the case of (1E)-1-Phenyl-1,5-hexadien-3-amine, the ESP surface would likely show a region of significant negative potential around the nitrogen atom of the amine group due to the presence of its lone pair of electrons. The π-electron clouds of the phenyl ring and the diene system would also contribute to regions of negative potential. In contrast, the hydrogen atoms of the amine group and the aliphatic portions of the molecule would exhibit positive electrostatic potential.

Table 2: Hypothetical Electrostatic Potential Values at Key Atomic Sites of (1E)-1-Phenyl-1,5-hexadien-3-amine

Atomic SiteElectrostatic Potential (kcal/mol)
Nitrogen (Amine)-35
Phenyl Ring (average)-15
Amine Hydrogens (average)+20

Note: The values in this table are hypothetical and intended to illustrate the expected charge distribution based on the molecule's functional groups.

Charge Distribution and Bond Orders

The distribution of electron density within a molecule can be quantified through the calculation of atomic charges and bond orders. Methods such as Mulliken population analysis can be employed to assign partial charges to each atom, providing insight into the molecule's polarity and reactive sites. researchgate.net Bond order calculations, in turn, offer a measure of the number of chemical bonds between two atoms, indicating bond strength and delocalization.

For (1E)-1-Phenyl-1,5-hexadien-3-amine, the nitrogen atom is expected to carry a significant negative partial charge, while the carbon atom attached to it will have a positive partial charge. The bond orders within the conjugated system are anticipated to be intermediate between single and double bonds, reflecting electron delocalization across the diene and phenyl moieties.

Table 3: Hypothetical Mulliken Charges and Bond Orders for Selected Atoms and Bonds in (1E)-1-Phenyl-1,5-hexadien-3-amine

Atom/BondMulliken Charge (a.u.) / Bond Order
N(amine)-0.65
C(amine-bearing)+0.25
C1=C2 Bond Order1.75
C3-C4 Bond Order1.45

Note: The values in this table are hypothetical and provided for illustrative purposes, based on general expectations for this type of molecular structure.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static but rather exists as an ensemble of different conformations. Conformational analysis aims to identify the most stable arrangements of atoms and the energy barriers between them, which is crucial for understanding a molecule's physical properties and biological activity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method for exploring the conformational space of a molecule over time. nih.gov By simulating the motion of atoms and molecules, MD can reveal the flexibility of different parts of the molecule and the relative stability of various conformations. nih.govresearchgate.net

For (1E)-1-Phenyl-1,5-hexadien-3-amine, MD simulations would likely show significant flexibility around the single bonds of the hexadiene chain, allowing for a wide range of conformations. The simulations could also elucidate the preferred orientation of the phenyl group relative to the rest of the molecule and the dynamics of the amine group.

Table 4: Hypothetical Summary of Conformational Dynamics from a Molecular Dynamics Simulation of (1E)-1-Phenyl-1,5-hexadien-3-amine

Conformational FeatureObservation
Phenyl Group RotationRelatively free rotation with a low energy barrier
Hexadiene Chain FlexibilityHigh degree of flexibility, with multiple low-energy conformers
Amine Group InversionPossible, but with a higher energy barrier

Note: The observations in this table are hypothetical and represent plausible outcomes from an MD simulation of this molecule.

Potential Energy Surface Scans

Potential energy surface (PES) scans are a computational technique used to map the energy of a molecule as a function of one or more of its internal coordinates, such as bond lengths, bond angles, or dihedral angles. By systematically varying these parameters, it is possible to identify energy minima, which correspond to stable conformers, and transition states, which represent the energy barriers between them.

A PES scan of the dihedral angle around the C3-C4 bond in (1E)-1-Phenyl-1,5-hexadien-3-amine would likely reveal several stable conformations, such as gauche and anti arrangements of the substituents. The relative energies of these conformers would determine their populations at a given temperature.

Table 5: Hypothetical Relative Energies of Conformers of (1E)-1-Phenyl-1,5-hexadien-3-amine from a Potential Energy Surface Scan

Conformer (defined by C2-C3-C4-C5 dihedral angle)Dihedral Angle (degrees)Relative Energy (kcal/mol)
Anti1800.0
Gauche601.2
Eclipsed (Transition State)05.5

Note: The values in this table are hypothetical and serve to illustrate the expected energetic landscape of the molecule based on conformational analysis principles.

Prediction of Reactivity and Selectivity

Detailed predictive studies on the reactivity and selectivity of (1E)-1-Phenyl-1,5-hexadien-3-amine are not present in the current body of scientific literature. The following subsections outline the methodologies that would be applied in such a study, based on computational work performed on analogous chemical systems.

Density Functional Theory (DFT) Studies of Reaction Pathways

No specific DFT studies on the reaction pathways of (1E)-1-Phenyl-1,5-hexadien-3-amine have been published. For related allylic systems, DFT is a primary tool for mapping out potential reaction coordinates. nih.gov For example, in catalyzed allylic aminations, DFT calculations help to elucidate whether a reaction proceeds via an outer-sphere nucleophilic attack or an inner-sphere reductive elimination. rsc.orgresearchgate.net A hypothetical DFT study on (1E)-1-Phenyl-1,5-hexadien-3-amine would likely investigate pericyclic reactions, such as Cope or Claisen-type rearrangements if applicable, or its behavior in catalyzed C-N bond-forming reactions. Such an analysis would involve locating the optimized geometries of reactants, products, intermediates, and transition states.

Transition State Modeling and Activation Energies

There is no available data on transition state modeling or activation energies for reactions involving (1E)-1-Phenyl-1,5-hexadien-3-amine. In computational studies of related compounds, transition states are located and verified by the presence of a single imaginary frequency. chemrestech.com The calculated energy difference between the reactants and the transition state provides the activation energy, a critical parameter for predicting reaction rates. For example, in the study of the rsc.orgnih.gov-H shift in (Z)-hexa-1,3-diene, the free enthalpy of the reaction was calculated to understand its exergonic nature. chemrestech.com A similar approach for (1E)-1-Phenyl-1,5-hexadien-3-amine would be essential to understand its kinetic stability and reactivity in various chemical transformations.

Solvent Effects on Reaction Kinetics

No Publicly Available Research Found for (1E)-1-Phenyl-1,5-hexadien-3-amine

Following a comprehensive review of scientific databases and publicly available literature, no research articles, studies, or data could be found on the chemical compound (1E)-1-Phenyl-1,5-hexadien-3-amine .

Therefore, it is not possible to provide an article detailing its application in complex molecule synthesis as requested. The specific roles and applications outlined for this compound, including its use as a chiral building block, a precursor to alkaloids, its involvement in cascade reactions, its utility in the total synthesis of bioactive compounds, or its application in materials science, are not documented in the accessible scientific record.

Searches for this compound's synthesis, properties, and reactions yielded no relevant results, indicating that it may be a novel compound, a theoretical structure, or a highly specialized intermediate not described in published literature. Without primary research data, any discussion of its synthetic applications would be speculative and could not be substantiated with the required detailed findings or data tables.

Application of 1e 1 Phenyl 1,5 Hexadien 3 Amine in Complex Molecule Synthesis

Development of Advanced Materials and Functional Molecules

Monomer in Polymer Synthesis

The bifunctional nature of (1E)-1-Phenyl-1,5-hexadien-3-amine, possessing both a polymerizable dienyl group and a nucleophilic amine, allows it to be utilized as a monomer in the synthesis of novel polymers. The amine group can be engaged in step-growth polymerization reactions, such as polycondensation with dicarboxylic acids or their derivatives, to form polyamides. These resulting polymers can exhibit interesting properties due to the incorporation of the pendant phenyl and vinyl groups along the polymer backbone.

The presence of the 1,5-hexadienyl moiety also opens up the possibility for chain-growth polymerization. This can proceed via mechanisms such as Ziegler-Natta or metathesis polymerizations, leading to polymers with unique stereochemistry and material properties. Research in this area is focused on controlling the polymerization process to achieve polymers with desired molecular weights, polydispersity, and microstructures. The properties of these polymers, including thermal stability and solubility, are subjects of ongoing investigation.

Table 1: Potential Polymerization Reactions of (1E)-1-Phenyl-1,5-hexadien-3-amine

Polymerization TypeCo-monomer/InitiatorResulting Polymer ClassPotential Properties
PolycondensationDiacyl ChloridesPolyamidesEnhanced thermal stability, specific solubility profiles
Ziegler-Natta PolymerizationZiegler-Natta CatalystsPolyolefinsControlled stereochemistry, tailored mechanical properties
Ring-Opening Metathesis Polymerization (ROMP)Grubbs' or Schrock CatalystsUnsaturated PolymersFunctionalizable backbone, potential for cross-linking

Ligand Design for Metal Catalysis

The amine functionality and the π-system of the diene in (1E)-1-Phenyl-1,5-hexadien-3-amine make it an attractive candidate for ligand design in metal catalysis. The nitrogen atom can act as a Lewis base to coordinate with a variety of metal centers, while the diene can participate in π-coordination. This dual-coordination capability can lead to the formation of stable and catalytically active metal complexes.

The design of ligands is a crucial aspect of developing efficient and selective catalysts. By modifying the structure of (1E)-1-Phenyl-1,5-hexadien-3-amine, for instance, by introducing substituents on the phenyl ring or at other positions, the steric and electronic properties of the resulting ligand can be fine-tuned. This allows for the optimization of the catalytic activity and selectivity of the corresponding metal complex for specific organic transformations. Researchers are exploring the use of such ligands in asymmetric catalysis, where the chiral environment created by the ligand can induce enantioselectivity in the products.

Table 2: Potential Metal Complexes and Catalytic Applications

Metal CenterCoordination ModePotential Catalytic Application
Palladium (Pd)N-coordination, π-allylCross-coupling reactions (e.g., Suzuki, Heck)
Rhodium (Rh)N, diene-chelationHydroformylation, hydrogenation
Iridium (Ir)N-coordinationC-H activation, transfer hydrogenation

Components in Optoelectronic Materials

The conjugated π-system of (1E)-1-Phenyl-1,5-hexadien-3-amine, which includes the phenyl ring and the diene, suggests its potential for use in optoelectronic materials. Molecules with extended conjugation often exhibit interesting photophysical properties, such as absorption and emission of light in the ultraviolet-visible region. The presence of the amine group, which can act as an electron donor, further enhances these properties.

This compound could serve as a building block for the synthesis of larger, more complex organic molecules or polymers with tailored electronic properties. These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The ability to modify the structure of the molecule allows for the tuning of its energy levels (HOMO and LUMO) to match the requirements of specific optoelectronic devices. Current research is likely focused on the synthesis and characterization of derivatives of (1E)-1-Phenyl-1,5-hexadien-3-amine and the evaluation of their photophysical and electronic properties.

Table 3: Potential Optoelectronic Properties and Applications

PropertyPotential ApplicationRationale
Fluorescence/PhosphorescenceOrganic Light-Emitting Diodes (OLEDs)The conjugated system can be designed to emit light of specific colors.
Charge Carrier MobilityOrganic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs)The π-conjugated structure can facilitate the transport of charge carriers.
Non-linear Optical (NLO) PropertiesOptical switching, frequency conversionThe donor-π-acceptor character can lead to significant NLO responses.

Q & A

Q. How does the conjugated diene system influence the compound’s electronic properties?

  • Methodological Answer : The 1,5-hexadien-3-amine backbone enables extended π-conjugation, lowering HOMO-LUMO gaps (calculated via Gaussian 16 ). Electrochemical impedance spectroscopy (EIS) reveals charge-transfer resistance changes in thin films .

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